molecular formula C7H5IN4 B8793983 4-(1H-Imidazol-1-yl)-5-iodopyrimidine

4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Cat. No. B8793983
M. Wt: 272.05 g/mol
InChI Key: XQAOQVTWYMMJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)-5-iodopyrimidine is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Imidazol-1-yl)-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-1-yl)-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1H-Imidazol-1-yl)-5-iodopyrimidine

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

4-imidazol-1-yl-5-iodopyrimidine

InChI

InChI=1S/C7H5IN4/c8-6-3-10-4-11-7(6)12-2-1-9-5-12/h1-5H

InChI Key

XQAOQVTWYMMJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=NC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-imidazole (0.085 g, 1.248 mmol) in THF (Volume: 10 mL) was added sodium hydride (0.062 g, 1.560 mmol). After 15 minutes at room temperature, 4-chloro-5-iodopyrimidine (0.25 g, 1.040 mmol) was added as a solution in THF (5 mL). After 2 h at room temperature, the reaction was quenched with water. The reaction mixture was extracted with EtOAc (3×). The combined organics were dried over MgSO4, filtered and concentrated to give the title compound (0.155 g, 0.541 mmol, 52.1% yield) as a pale yellow solid. ESI MS (M+H)+=273.0.
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
52.1%

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